DE(sulfur) quetiapine
Description
Structure
3D Structure
Properties
CAS No. |
2204369-14-0 |
|---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(4-phenanthridin-6-ylpiperazin-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C21H25N3O2/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-19-7-2-1-5-17(19)18-6-3-4-8-20(18)22-21/h1-8,25H,9-16H2 |
InChI Key |
SRKBEZIDKMAOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Theoretical and Computational Chemistry of Desulfurylated Quetiapine Analogues
In Silico Structural Elucidation and Energetic Profiling
Computational chemistry provides a powerful lens through which to examine the structural and electronic consequences of removing the sulfur atom from the quetiapine (B1663577) scaffold. Such studies offer predictive insights into the molecule's behavior and properties before any synthetic efforts are undertaken.
Computational modeling, employing methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to perform geometry optimization and identify the most stable conformers. The potential energy surface of the desulfurylated scaffold would likely be more flexible compared to the parent compound, potentially allowing for a broader range of conformational states. This increased flexibility could influence its binding profile at various receptors.
Table 1: Predicted Geometrical Parameters of Quetiapine vs. Hypothetical DE(sulfur) Quetiapine
| Parameter | Quetiapine (Dibenzothiazepine Core) | This compound (Hypothetical Dibenzazepine (B1670418) Core) |
| Tricyclic Core Dihedral Angle | Predicted to be relatively constrained | Predicted to be more flexible with a wider range of accessible angles |
| Piperazine (B1678402) Ring Conformation | Predominantly chair conformation | Likely to remain in a low-energy chair conformation |
| Ethoxyethanol Side Chain Orientation | Influenced by the overall tricyclic shape | May adopt different preferential orientations due to altered core geometry |
Note: The data in this table is predictive and based on general principles of computational chemistry applied to analogous structures.
The electronic structure of the desulfurylated quetiapine analogue would differ significantly from the parent compound. The sulfur atom in quetiapine, with its lone pairs of electrons, influences the electron distribution across the dibenzothiazepine ring system. Its removal would redistribute the electron density, affecting properties such as the molecule's dipole moment and its susceptibility to metabolic reactions.
Calculations of molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule. For the DE(sulfur) analogue, the regions of negative potential would likely be concentrated around the nitrogen atoms of the tricyclic core and the piperazine ring, as well as the oxygen of the ethoxyethanol side chain. These sites would be predicted to be the primary points of interaction for electrophilic species.
Computational methods can predict the spectroscopic signatures of hypothetical molecules, which are invaluable for their potential future identification and characterization.
Mass Spectrometry: The fragmentation pattern of this compound in mass spectrometry would be expected to differ from that of quetiapine. In quetiapine, fragmentation often involves the piperazine side chain. For instance, a common fragment of quetiapine corresponds to the dibenzothiazepine nucleus. In a desulfurylated analogue, the core fragment would have a different mass-to-charge ratio (m/z). In silico fragmentation tools can predict these patterns, aiding in the differentiation of potential metabolites or synthetic products. nih.gov For example, the MS2 spectra of 7-hydroxyquetiapine shows a fragment corresponding to the oxidized cycle without sulfur (m/z 237.10), while quetiapine sulfoxide's MS2 spectra shows the unoxidized cycle without sulfur fragment (m/z 221.11). nih.gov
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. The absence of the sulfur atom would induce noticeable changes in the chemical shifts of the protons and carbons in the tricyclic system, particularly those in close proximity to the former sulfur position. These predicted shifts provide a theoretical fingerprint for the molecule.
Infrared Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. The C-S bond vibrations present in the spectrum of quetiapine would be absent in the desulfurylated analogue. Instead, new vibrational modes associated with the modified tricyclic core would appear.
Table 2: Predicted Key Spectroscopic Differences
| Spectroscopic Technique | Quetiapine | Predicted this compound |
| Mass Spectrometry (MS) | Characteristic fragments including the dibenzothiazepine core | Absence of sulfur-containing fragments; unique m/z for the desulfurylated core |
| ¹H NMR | Specific chemical shifts for protons on the dibenzothiazepine ring | Upfield or downfield shifts for protons adjacent to the modification site |
| ¹³C NMR | Characteristic signal for carbons bonded to sulfur | Absence of C-S signals and altered chemical shifts for core carbons |
| Infrared (IR) Spectroscopy | Presence of C-S stretching and bending vibrations | Absence of C-S vibrational modes |
Note: This table presents hypothetical predictions based on established spectroscopic principles.
Synthetic Methodologies for the Preparation of Desulfurylated Quetiapine Analogues
Strategic Chemical Synthesis Approaches to Remove or Replace the Sulfur Atom in the Core Structure.
Modifying the pre-formed dibenzo[b,f] Current time information in Bangalore, IN.onepetro.orgthiazepine nucleus is a primary strategy for creating DE(sulfur) analogues. These methods focus on either the direct excision of the sulfur atom or its replacement to form a different heterocyclic ring.
Regioselective desulfurization aims to specifically cleave the carbon-sulfur bonds of the thiazepine ring. While direct desulfurization of such a stable aromatic system is challenging, several methods common in organic synthesis can be proposed.
One plausible pathway involves a two-step oxidative-eliminative process. The sulfide (B99878) can first be oxidized to a sulfoxide (B87167) or a sulfone. This oxidation activates the C-S bonds, making them more susceptible to cleavage. Subsequent treatment with a reducing agent or under thermal conditions could then eliminate the sulfur moiety, potentially leading to a ring-contracted product or a macrocycle depending on the reaction conditions.
Another approach is reductive desulfurization using reagents like Raney Nickel. This method is effective for removing sulfur from various heterocyclic compounds but can be harsh and may reduce other functional groups in the molecule. A hypothetical application to a quetiapine (B1663577) precursor is outlined below.
| Method | Reagents/Conditions | Description | Potential Outcome |
| Oxidative Desulfurization | 1. m-CPBA or H₂O₂ 2. Heat or reducing agent | The sulfide is oxidized to a sulfone, weakening the C-S bonds. Subsequent elimination removes SO₂. | Formation of a biphenyl (B1667301) linkage or rearranged product. |
| Reductive Desulfurization | Raney Nickel, H₂ | Catalytic hydrogenation that cleaves C-S bonds. | Saturation of the aromatic rings and removal of sulfur, yielding a substituted dibenzocycloheptane derivative. |
| Metal-Mediated Desulfurization | Silver Carbonate (Ag₂CO₃) | Used in the synthesis of other complex molecules to facilitate desulfurization, often under milder conditions than Raney Nickel. doe.gov | Cleavage of C-S bonds to potentially form a new C-C bond. |
Instead of removing the sulfur atom, a more controlled approach involves synthesizing a new heterocyclic core that mimics the structure of quetiapine but incorporates a different heteroatom, such as oxygen or nitrogen. This leads to structurally related dibenzo[b,f] Current time information in Bangalore, IN.onepetro.orgoxazepine or dibenzo[b,e] Current time information in Bangalore, IN.onepetro.orgdiazepine (B8756704) cores. The synthesis would follow a path analogous to traditional quetiapine synthesis, which involves the cyclization of two substituted benzene (B151609) rings.
For a dibenzo[b,f] Current time information in Bangalore, IN.onepetro.orgoxazepine analogue, the synthesis could start from the condensation of a 2-aminophenol (B121084) derivative with a 2-halobenzaldehyde, followed by cyclization to form the central seven-membered oxazepine ring. nottingham.ac.ukresearchgate.netscispace.com Similarly, a dibenzo[b,e] Current time information in Bangalore, IN.onepetro.orgdiazepine core can be synthesized from the reaction of a 1,2-phenylenediamine derivative with a suitable dicarbonyl compound or via a multi-component reaction. acs.orgacgpubs.orgresearchgate.net
Regioselective Desulfurization Reactions.
De Novo Synthesis of Non-Sulfur Containing Structural Analogues of Quetiapine
De novo synthesis involves building the entire molecular scaffold from basic precursors without using quetiapine or its immediate thiazepine intermediate as a starting material. This approach offers maximum flexibility in designing novel core structures. For example, the synthesis of a dibenzo[b,f] Current time information in Bangalore, IN.onepetro.orgoxazepine analogue would proceed as follows:
Intermediate Synthesis : A key intermediate, such as 11-chloro-dibenzo[b,f] Current time information in Bangalore, IN.onepetro.orgoxazepine, is synthesized. This can be achieved through the cyclization of 2-phenoxyaniline (B124666) derivatives. nottingham.ac.uk
Side Chain Attachment : The chloro-dibenzoxazepine intermediate is then reacted with the piperazine (B1678402) side chain, 1-(2-hydroxyethoxy)ethylpiperazine, in the presence of a base. This nucleophilic substitution reaction attaches the side chain at the 11-position, mirroring the final step of many quetiapine synthesis routes.
This strategy allows for the creation of direct analogues where the sulfur is replaced by an oxygen atom, resulting in a compound like 11-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f] Current time information in Bangalore, IN.onepetro.orgoxazepine.
Chemoenzymatic or Biocatalytic Pathways for Sulfur Modification or Elimination in Quetiapine
Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations that are often difficult to achieve with conventional chemistry. researchgate.netnih.gov For desulfurylating quetiapine, biocatalysis presents a promising green alternative.
A key biocatalytic approach is biodesulfurization (BDS), which utilizes microorganisms or their isolated enzymes to specifically cleave C-S bonds. onepetro.orgmicrobiologyresearch.orgfrontiersin.org The most well-characterized pathway for this is the "4S" pathway, which involves a series of enzymatic steps:
Sequential Oxidation : Two different monooxygenases (DszC and DszA) sequentially oxidize the sulfur atom in a substrate like dibenzothiophene (B1670422) (DBT) to the corresponding sulfoxide and then sulfone. frontiersin.org
C-S Bond Cleavage : A desulfinase (DszB) then catalyzes the cleavage of the C-S bond in the sulfone intermediate, releasing the sulfur as sulfite (B76179) and leaving the carbon skeleton intact. frontiersin.org
While this pathway is primarily studied for the desulfurization of fossil fuels, its principles could be applied to complex molecules like quetiapine. onepetro.org A hypothetical chemoenzymatic route could involve using a monooxygenase to selectively oxidize the thiazepine sulfur to a sulfoxide or sulfone, followed by a chemical step to complete the elimination. This would offer a mild and highly selective method for sulfur modification. acgpubs.org
| Enzyme Class | Potential Role | Description |
| Monooxygenases (e.g., DszC, DszA) | Sulfur Oxidation | Selective oxidation of the sulfide in the thiazepine ring to a sulfoxide or sulfone, activating it for elimination. frontiersin.org |
| Desulfinases (e.g., DszB) | C-S Bond Cleavage | Direct enzymatic cleavage of the carbon-sulfur bond in the oxidized intermediate to remove the sulfur atom. frontiersin.org |
Although specific enzymes for the desulfurization of the quetiapine scaffold have not been reported, the advancement in protein engineering and biocatalyst development suggests this is a viable future strategy. acs.org
Advanced Purification and Isolation Techniques for Synthetic Desulfurylated Compounds
The synthesis of DE(sulfur) quetiapine analogues results in complex mixtures containing the desired product, unreacted starting materials, reagents, and various by-products. Rigorous purification is essential to isolate the target compound with high purity. A multi-step purification protocol is typically employed.
Initial Work-up : The reaction mixture is first subjected to a standard aqueous work-up and extraction with an organic solvent to remove inorganic salts and water-soluble impurities.
Chromatography : The primary method for separating the target compound from structurally similar impurities is column chromatography. High-Performance Liquid Chromatography (HPLC) is often used for its high resolution. Reversed-phase columns are common for separating polar heterocyclic compounds. mdpi.com
Crystallization and Salt Formation : The final step to achieve high purity is often crystallization. Converting the purified base compound into a pharmaceutically acceptable salt, such as a hydrochloride or hemifumarate, can significantly improve its crystallinity and stability, facilitating the removal of trace impurities. This process of forming a different salt and then converting it back or to the final desired salt can be a powerful purification tool.
| Technique | Purpose | Details |
| Liquid-Liquid Extraction | Initial Cleanup | Removal of inorganic salts and highly polar or non-polar impurities based on solvent partitioning. |
| Column Chromatography (e.g., HPLC) | Separation of Analogues | Separation of the target molecule from by-products and unreacted starting materials based on differential adsorption and polarity. mdpi.com |
| Crystallization | Final Purification | Isolation of the product in a highly pure, crystalline solid form. Can be performed on the free base or a salt. |
| Salt Formation | Purity Enhancement & Stability | Conversion to a salt (e.g., hydrochloride, fumarate) can improve crystallization properties and remove specific impurities that co-crystallize with the base. |
Analytical Chemistry and Characterization of Desulfurylated Quetiapine Analogues
Advanced Spectroscopic Techniques for Definitive Structural Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of DE(sulfur) quetiapine (B1663577), confirming the replacement of the sulfur atom in the dibenzothiazepine ring of quetiapine with a nitrogen atom, forming a dibenzo[b,f] Current time information in Bangalore, IN.ejbps.comdiazepine (B8756704) core.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition and studying the fragmentation pathways of DE(sulfur) quetiapine. In one study, an impurity with a mass-to-charge ratio (m/z) of 402 was detected under acid stress conditions in a forced degradation study of quetiapine. waters.com This corresponds to an addition of 18 atomic mass units to quetiapine (m/z 384.1746), suggesting a hydrolysis reaction. waters.com
HRMS analysis of this impurity ion at m/z 402.1838 provided a high-accuracy mass measurement, leading to the proposed elemental formula of C21H28N3O3S. waters.com The fragmentation pattern observed in MS/MS experiments is crucial for confirming the proposed structure by identifying characteristic fragment ions that correspond to specific parts of the molecule. The fragmentation of the protonated molecular ion of quetiapine itself often yields a major fragment at m/z 253.1, resulting from the cleavage of the piperazine (B1678402) ring. scispace.com Similar characteristic fragmentation would be expected for its analogues, aiding in structural confirmation.
Table 1: HRMS Data for a Quetiapine Degradant
| Parameter | Observed Value | Interpretation |
|---|---|---|
| Observed Accurate Mass (m/z) | 402.1838 | Mass of the protonated impurity ion. waters.com |
| Calculated Mass of Quetiapine [M+H]+ | 384.1746 | Reference mass of the parent drug. waters.com |
| Mass Difference (amu) | +18.0092 | Suggests addition of a water molecule (hydrolysis). waters.com |
| Proposed Elemental Formula | C21H28N3O3S | Elemental composition based on high-resolution data. waters.com |
| Double Bond Equivalency (DBE) | 9.5 | Provides information on the degree of unsaturation. waters.com |
| Mass Error | -1.3 mDa | Indicates high accuracy of the mass measurement. waters.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques) for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For impurities related to quetiapine, 1H and 13C NMR are used to establish the precise connectivity of atoms. ingentaconnect.com For instance, in the characterization of desethanol quetiapine, another related impurity, 1H NMR showed two triplets at 3.39 ppm and 3.89 ppm, corresponding to two CH2 groups, instead of the four CH2 groups present in the quetiapine side chain. ingentaconnect.com The 13C NMR spectrum similarly showed only two CH2 signals at 61.1 ppm and 73.1 ppm, confirming the structural change. ingentaconnect.com
While specific NMR data for this compound is not detailed in the provided search results, the general approach involves comparing the spectra of the impurity with that of quetiapine. The absence of signals associated with the thioether linkage and the appearance of new signals corresponding to the diazepine ring would be definitive proof of its structure. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to map out the proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of quetiapine shows characteristic absorption bands for its functional groups, such as O-H stretch, aromatic C-H stretch, aliphatic C-H stretch, and C=N stretch. ingentaconnect.com For this compound, the key change would be the presence of an N-H bond in the diazepine ring, which would exhibit a characteristic stretching vibration. Comparing the FTIR spectrum of the impurity with that of quetiapine allows for the confirmation of structural modifications. ingentaconnect.com
Table 2: Representative FTIR Absorption Bands for Quetiapine
| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration |
|---|---|---|
| O-H | 3320 (medium) | Stretch |
| Aryl C-H | 3074, 3014 (weak) | Stretch |
| Aliphatic C-H | 2946, 2929, 2898, 2870 (medium) | Stretch |
| C=C and C=N | 1600, 1573 (strong) | Stretch |
| CH2 | 1414 (strong) | Bend |
Source: Data derived from studies on quetiapine fumarate (B1241708) and its impurities. ingentaconnect.com
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient (API) and other related substances, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation
Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of quetiapine and its impurities. ejbps.combepls.com Methods are typically developed and validated according to ICH guidelines for parameters like specificity, linearity, precision, and accuracy. ejbps.combepls.com
Several HPLC methods have been established for quetiapine impurity profiling. waters.comjapsonline.com A typical method might use a C8 or C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer at pH 3.0 or 6.5) and an organic modifier like acetonitrile (B52724), often in a gradient elution mode. ejbps.combepls.com Detection is commonly performed using a UV detector at wavelengths such as 220 nm, 252 nm, or 290 nm. ejbps.comjapsonline.com this compound, identified as Quetiapine Related Compound G, is one of the impurities separated using these methods. lcms.cz
UPLC, with its smaller particle size columns (e.g., 1.7 µm), offers higher resolution and faster analysis times compared to traditional HPLC, making it highly suitable for impurity profiling. waters.comnih.gov UPLC methods have been successfully used to separate quetiapine from its degradants, including the one with m/z 402. waters.com The enhanced separation efficiency of UPLC is particularly valuable for resolving closely eluting impurities. waters.com
Table 3: Example HPLC/UPLC Method Parameters for Quetiapine Impurity Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
|---|---|---|---|
| Column | Waters Symmetry C8 (250 x 4.6mm, 5µm) bepls.com | Zodiac C18 (100 x 4.6 mm, 3µm) ejbps.com | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) waters.com |
| Mobile Phase A | Phosphate Buffer (pH 3.0) bepls.com | pH 6.50 buffer: methanol (B129727) (500:500 v/v) ejbps.com | 10 mM Ammonium (B1175870) Formate, 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile bepls.com | pH 6.50 buffer: methanol (150:850 v/v) ejbps.com | Acetonitrile with 0.1% Formic Acid nih.gov |
| Elution Mode | Gradient bepls.com | Gradient ejbps.com | Gradient nih.gov |
| Flow Rate | 1.0 mL/min bepls.com | 1.0 mL/min ejbps.com | Not specified |
| Detection | UV at 290 nm bepls.com | UV at 252 nm ejbps.com | Mass Spectrometry (MS) waters.com |
| Column Temp. | Ambient bepls.com | 45°C ejbps.com | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes
Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of quetiapine and its related compounds, although it often requires a derivatization step to increase the volatility and thermal stability of the analytes. scispace.comnih.gov A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net
A validated GC-MS method for quetiapine and its metabolites in biological fluids involved separation on a DB-5MS column with helium as the carrier gas. nih.gov The temperature program typically starts at a lower temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 300°C) to elute the compounds. nih.gov The mass spectrometer is used for detection and quantification, providing high selectivity. scispace.com While GC-MS is a powerful technique, the need for derivatization can make it more time-consuming for routine analysis compared to LC-MS. scispace.com
Table 4: Typical GC-MS Method Parameters for Quetiapine Analysis
| Parameter | Example Method |
|---|---|
| Column | DB-5MS (30 m × 0.25 mm i.d. × 0.25 μm film) nih.gov |
| Carrier Gas | Helium nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Injector Temp. | 250°C scispace.com |
| Injection Mode | Splitless nih.gov |
| Oven Program | 100°C (1 min), then ramp at 30°C/min to 300°C (hold 13 min) nih.gov |
| Derivatization | Required, e.g., with BSTFA or MTBSTFA nih.govresearchgate.net |
| Detection | Mass Spectrometry (MS) nih.gov |
Capillary Electrophoresis (CE) for Separation and Detection
Capillary Electrophoresis (CE) has emerged as a significant alternative to high-performance liquid chromatography (HPLC) for pharmaceutical analysis, offering advantages such as high separation efficiency, low sample and solvent consumption, and rapid analysis times. nih.govmdpi.com However, the analysis of compounds with widely differing polarities and water solubilities, such as quetiapine and its potential desulfurylated analogues, can present challenges for standard CE techniques. ingentaconnect.comnih.gov
To address these challenges, specific CE methods have been developed. A non-aqueous capillary electrophoresis (NACE) method has proven effective for separating quetiapine and its impurities. ingentaconnect.comnih.govresearchgate.net This technique utilizes a background electrolyte (BGE) composed of ammonium acetate (B1210297) dissolved in a mixture of acetonitrile and methanol, with acetic acid added to ensure the analytes are protonated. ingentaconnect.comnih.gov The NACE method has demonstrated excellent separation of all components. ingentaconnect.comnih.govresearchgate.net For water-soluble derivatives, an aqueous capillary zone electrophoresis (CZE) method using a phosphate buffer as the BGE has also been developed and validated. ingentaconnect.comnih.govresearchgate.net
Furthermore, online preconcentration techniques like field-enhanced sample stacking (FESS) have been coupled with CE to significantly improve detection limits. nih.gov One validated method for quetiapine and its metabolites in plasma employed a BGE of 120 mM phosphate (pH 4.0) with 40% (v/v) methanol. nih.gov This FESS-CZE method achieved a limit of detection (LOD) for quetiapine of 0.25 ng/mL, representing a sensitivity enhancement of 463 to 835-fold compared to traditional CZE injection methods. nih.gov
Interactive Table 1: Capillary Electrophoresis Methods for Quetiapine and Analogue Separation This table summarizes various CE methods and their key parameters for the analysis of quetiapine and its related compounds.
| Method Type | Background Electrolyte (BGE) | Key Parameters | Application | Reference |
| NACE | Ammonium acetate in acetonitrile/methanol with acetic acid | Non-aqueous conditions | Separation of impurities with different polarities | ingentaconnect.com, nih.gov |
| CZE | Phosphate buffer | Aqueous conditions | Analysis of water-soluble derivatives | ingentaconnect.com, nih.gov |
| FESS-CZE | 120 mM phosphate (pH 4.0) with 40% (v/v) methanol | Online preconcentration, 26 kV separation voltage | High-sensitivity detection in plasma | nih.gov |
| CZE | Tris/3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-1-propanesulfonic acid buffer (pH 8.2) | Standard CZE mode | General pharmaceutical analysis | kantisto.nl |
Impurity Profiling and Identification of Degradation Products Potentially Lacking Sulfur
The chemical structure of quetiapine, which includes a dibenzothiazepine ring, is susceptible to degradation, particularly through transformations involving the sulfur atom. sci-hub.senih.gov The International Conference on Harmonization (ICH) guidelines necessitate stress testing to establish a drug's inherent stability and identify potential degradation products. nih.govakjournals.com
Forced Degradation Studies (e.g., Oxidative, Hydrolytic) with Focus on Sulfur-Related Transformations
Forced degradation studies consistently demonstrate that quetiapine is highly susceptible to oxidative and acidic hydrolytic conditions. sci-hub.senih.govcolab.wssci-hub.se
Oxidative Degradation: Exposure to oxidative stress, commonly induced using hydrogen peroxide (H₂O₂), leads to significant degradation of the quetiapine molecule. nih.govplos.org The primary transformation involving the sulfur atom under these conditions is oxidation. sci-hub.seresearchgate.net The most frequently identified oxidative degradant is Quetiapine S-oxide, formed by the oxidation of the sulfur atom in the dibenzothiazepine ring. sci-hub.senih.gov In some studies, further oxidation to form hydroxy quetiapine sulfoxide (B87167) has also been reported. sci-hub.se One study observed significant degradation when the drug product was subjected to 30% H₂O₂ at 60°C for one hour, leading to the formation of both S-Oxide and N-Oxide. nih.gov Another study using 1.5% H₂O₂ at room temperature for six hours also resulted in the formation of three oxidative degradation products, including quetiapine sulfoxide. sci-hub.se
Hydrolytic Degradation: Quetiapine is relatively stable under neutral and basic hydrolytic conditions but degrades significantly in acidic environments. sci-hub.seakjournals.com Acid hydrolysis, typically performed by heating the drug in hydrochloric acid (HCl), results in the formation of several degradation products. sci-hub.seakjournals.complos.org While many of these are related to other parts of the molecule, the potential for cleavage of the thiazepine ring under harsh acidic conditions exists, which could theoretically lead to desulfurylated products. Studies have shown that after 24 hours in 0.1N HCl, 84.9% of the quetiapine was degraded. plos.org
Interactive Table 2: Summary of Forced Degradation Studies on Quetiapine with a Focus on Sulfur-Related Transformations This table outlines the conditions and major outcomes of forced degradation studies, highlighting transformations at the sulfur atom.
| Stress Condition | Reagent/Method | Duration/Temp | Major Sulfur-Related Degradation Products | Reference |
| Oxidation | 30% H₂O₂ | 1 hour / 60°C | Quetiapine S-Oxide | nih.gov |
| Oxidation | 1.5% H₂O₂ | 6 hours / 25°C | Quetiapine sulfoxide, Hydroxy quetiapine sulfoxide | sci-hub.se |
| Oxidation | Not specified | Not specified | Impurity showing loss of SO (48 Da) in MS/MS | researchgate.net |
| Acid Hydrolysis | 1 M HCl | 3 hours / 80°C | One major degradation product (structure not specified as desulfurylated) | akjournals.com |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Two acidic degradation products identified by ESI-MS/MS | sci-hub.se |
Characterization of Unidentified Sulfur-Related Degradants and By-products
The characterization of impurities and degradation products is critical for ensuring drug quality and is typically achieved using hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This approach allows for the determination of molecular mass and provides structural information through fragmentation patterns. waters.com
While a stable, isolated "this compound" is not commonly reported as a standard impurity, evidence of desulfurization processes has been observed during analytical characterization. In one study using LC-MS/MS, the fragmentation spectrum of a process-related impurity (Impurity F) revealed a loss of a neutral 48 Da molecule, which corresponds to sulfur monoxide (SO). researchgate.net This observation suggests a potential pathway for desulfurization, at least under the energetic conditions of mass spectrometry, which can sometimes mimic degradation pathways.
Additionally, unidentified impurities have been detected that could potentially represent desulfurylated structures. An impurity designated as 'Impurity H' was identified with a pseudomolecular ion at m/z 340, corresponding to a molecular mass of 339 Da. ptfarm.pl This is 44 Da less than the mass of quetiapine, a difference that could potentially be accounted for by the replacement of the sulfur atom and subsequent molecular rearrangement, although the definitive structure was not confirmed as desulfurylated in the study. ptfarm.pl
The structural elucidation of another unknown degradant with a mass of m/z 402.1838 led to the proposal of several possible structures. waters.com While the confirmed structure was not desulfurylated, the investigative process included considering pathways involving the cleavage of the C=N bond within the seven-member dibenzothiazepine ring, a transformation that represents a significant alteration of the sulfur-containing core. waters.com
Interactive Table 3: Characterization Data for Potential Sulfur-Related Degradants and By-products This table details findings related to the characterization of quetiapine by-products where the sulfur atom is transformed or potentially removed.
| Product/Impurity | Observed Mass (m/z) | Analytical Technique | Key Finding / Proposed Identity | Reference |
| Quetiapine Sulfoxide | 399 (M+H)⁺ | ESI-MS/MS | Primary oxidative degradation product. | sci-hub.se |
| Impurity F Fragment | - | LC-MS/MS | Fragmentation shows loss of a neutral 48 Da molecule (SO). | researchgate.net |
| Impurity H | 340 (M+H)⁺ | LC-MS/MS | Mass is 44 Da less than quetiapine; a potential desulfurylated by-product. | ptfarm.pl |
| Unknown Degradant | 402.1838 | Tof-MS | Investigation included potential structures involving cleavage of the dibenzothiazepine ring. | waters.com |
Biochemical Transformations and in Vitro Metabolic Fate of Sulfur Containing Quetiapine Precursors with Relevance to Desulfurization
Enzymatic Pathways Responsible for Quetiapine (B1663577) Metabolism and Metabolite Formation in In Vitro Systems.
The metabolism of quetiapine is a multifaceted process primarily occurring in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system. mdpi.com In vitro studies have been instrumental in elucidating the specific enzymatic pathways responsible for the transformation of quetiapine into its various metabolites. The main metabolic routes include sulfoxidation and oxidation. drugbank.com
| Enzyme | Primary Role in Quetiapine Metabolism | Key Findings from In Vitro Studies | Citations |
|---|---|---|---|
| CYP3A4 | Major enzyme responsible for quetiapine metabolism, particularly sulfoxidation and N-dealkylation. | Accounts for ~89% of overall quetiapine metabolism. Catalyzes the formation of the inactive quetiapine sulfoxide (B87167) and the active metabolite, N-desalkylquetiapine. | mdpi.comdrugbank.compharmgkb.orgpharmgkb.orghres.canih.govcaymanchem.comglpbio.com |
| CYP2D6 | Minor role in overall quetiapine metabolism. | Contributes to the 7-hydroxylation of quetiapine. Also involved in the metabolism of N-desalkylquetiapine to 7-hydroxy-N-desalkylquetiapine. | mdpi.comdrugbank.compharmgkb.orgnih.govresearchgate.netnih.govdrugbank.com |
| CYP3A5 | Minor importance in the overall metabolism of quetiapine. | Shows significantly lower intrinsic clearance for quetiapine compared to CYP3A4. Produces a different metabolic pattern with a higher proportion of O-desalkylquetiapine. | mdpi.compharmgkb.orgnih.govdrugbank.comresearchgate.netresearchgate.net |
Investigation of Hypothetical Desulfurization Enzymes or Microbial Pathways in Model Systems.
Current scientific literature primarily focuses on the oxidative metabolism of the sulfur moiety in quetiapine, leading to the formation of quetiapine sulfoxide. While the concept of desulfurization is a known biochemical process, there is a lack of specific research investigating hypothetical desulfurization enzymes or microbial pathways directly acting on quetiapine or its sulfur-containing precursors in model systems. kisti.re.kr Photodegradation studies have shown that quetiapine can undergo transformation in the presence of an electron donor, leading to a desulfurized photoproduct, but this is a photochemical process rather than an enzymatic one. nih.govacs.org
In Vitro Stability of the Sulfur Moiety of Quetiapine and its Metabolites in Biological Matrices.
The stability of a drug and its metabolites in biological matrices is crucial for accurate pharmacokinetic and metabolic profiling. While specific studies focusing solely on the in vitro stability of the sulfur moiety of quetiapine are not extensively detailed in the provided search results, the consistent identification of quetiapine sulfoxide as a major and stable metabolite in various in vitro systems (such as human liver microsomes) implies a certain degree of stability of the sulfur atom within the dibenzothiazepine ring system, albeit in an oxidized state. nih.govresearchgate.netnih.govdrugbank.comresearchgate.net Degradation studies under stress conditions (e.g., oxidative, acidic) have shown the formation of quetiapine sulfoxide and other degradation products, indicating that the sulfur moiety can be a site of chemical transformation. sci-hub.se
Comparison with N-Desalkylquetiapine (Norquetiapine) Formation and Further Metabolism.
In parallel to sulfoxidation, another significant metabolic pathway for quetiapine is N-dealkylation, which leads to the formation of N-desalkylquetiapine, also known as norquetiapine (B1247305). researchgate.net This reaction is also primarily catalyzed by CYP3A4. caymanchem.comglpbio.comnih.govdrugbank.comresearchgate.net
Unlike the inactive quetiapine sulfoxide, norquetiapine is an active metabolite and is thought to contribute to the antidepressant effects of quetiapine. nih.govresearchgate.netnih.govnih.gov Norquetiapine itself undergoes further metabolism. In vitro studies have shown that norquetiapine is metabolized by both CYP2D6 and CYP3A4. nih.govdrugbank.comresearchgate.net
Specifically, the formation of the pharmacologically active metabolite, 7-hydroxy-N-desalkylquetiapine, is exclusively catalyzed by CYP2D6 in recombinant systems. nih.govdrugbank.comresearchgate.net In contrast, the formation of N-desalkylquetiapine sulfoxide and another unidentified metabolite (M3) is mediated by both CYP3A4 and CYP2D6, with the CYP3A4 inhibitor ketoconazole (B1673606) significantly reducing their formation. nih.govdrugbank.comresearchgate.net Interestingly, the intrinsic clearance of norquetiapine was found to be 12-fold higher by recombinant CYP2D6 compared to CYP3A4, highlighting a preference for the former enzyme in its subsequent metabolism. nih.govdrugbank.comresearchgate.net
| Metabolic Pathway | Primary Enzyme | Metabolite | Metabolite Activity | Further Metabolism | Citations |
|---|---|---|---|---|---|
| Sulfoxidation | CYP3A4 | Quetiapine Sulfoxide | Inactive | Metabolism mainly catalyzed by CYP3A4. | drugbank.compharmgkb.orghres.cacaymanchem.comnih.govmagtechjournal.com |
| N-dealkylation | CYP3A4 | N-desalkylquetiapine (Norquetiapine) | Active | Metabolized by CYP2D6 and CYP3A4 to metabolites such as 7-hydroxy-N-desalkylquetiapine and N-desalkylquetiapine sulfoxide. | researchgate.netcaymanchem.comglpbio.comnih.govdrugbank.comresearchgate.netnih.govnih.gov |
Mechanistic Investigations of Desulfurylated Quetiapine Analogues at the Molecular and Cellular Level in Vitro Studies
Receptor Binding Affinity and Ligand-Target Interactions of Sulfur-Absent Structures
The term "DE(sulfur) quetiapine" is interpreted as N-desalkylquetiapine, which retains the dibenzothiazepine sulfur atom but lacks the terminal alkyl group of the parent compound. Its pharmacological activity is distinct from quetiapine (B1663577), largely due to a different receptor interaction profile.
N-desalkylquetiapine exhibits a complex binding profile, interacting with a wide array of neurotransmitter receptors. In vitro radioligand binding assays have quantified its affinity (Ki) for various human receptors. It demonstrates a particularly high affinity for the histamine (B1213489) H1 receptor and moderate to high affinities for several serotonin (B10506), adrenergic, and muscarinic receptor subtypes. nih.govresearchgate.net Its affinity for dopamine (B1211576) receptors is generally low. nih.govresearchgate.net
A summary of the binding affinities for N-desalkylquetiapine at key neurotransmitter receptors is presented below.
Interactive Table: Binding Affinity (Ki, nM) of N-desalkylquetiapine at Human Receptors
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Serotonin | 5-HT1A | 45 | researchgate.netfrontiersin.org |
| 5-HT1E | Moderate (10-100) | nih.govresearchgate.net | |
| 5-HT2A | 58 | nih.govresearchgate.net | |
| 5-HT2B | 14 | nih.govresearchgate.net | |
| 5-HT2C | 110 | nih.govresearchgate.net | |
| 5-HT7 | 76 | nih.govresearchgate.netfrontiersin.org | |
| Dopamine | D1 | 210 | researchgate.net |
| D2 | 196 | researchgate.net | |
| D3 | 570 | researchgate.net | |
| D4 | 1300 | researchgate.net | |
| D5 | 1400 | researchgate.net | |
| Adrenergic | α1A | 144 | researchgate.net |
| α1B | 95 | researchgate.net | |
| α2A | 240 | researchgate.net | |
| α2B | 378 | researchgate.net | |
| α2C | 740 | researchgate.net | |
| Histamine | H1 | 3.5 | nih.govresearchgate.netresearchgate.net |
| H2 | 300 | researchgate.net | |
| Muscarinic | M1 | 39 | researchgate.net |
| M3 | 23 | researchgate.net | |
| M5 | 23 | researchgate.net |
| Transporter | Norepinephrine (B1679862) (NET) | 12 | nih.gov |
Functional assays have been critical in elucidating the specific actions of N-desalkylquetiapine at its target receptors. These studies, conducted in isolated cell lines or membrane preparations, reveal a mixed profile of antagonism and partial agonism.
Serotonin Receptors : At the 5-HT1A receptor, N-desalkylquetiapine acts as a partial agonist, an activity more potent and efficacious than that of the parent compound, quetiapine. nih.govfrontiersin.org This action is believed to contribute significantly to its antidepressant effects. nih.gov Conversely, it functions as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govresearchgate.net
Histamine and Adrenergic Receptors : Functional assays confirm that N-desalkylquetiapine is a potent antagonist at the histamine H1 receptor, devoid of any agonist activity. nih.govresearchgate.netresearchgate.net It also demonstrates antagonism at α1A and α1D-adrenergic receptors. researchgate.netresearchgate.net
Muscarinic Receptors : In calcium flux assays using stable cell lines, N-desalkylquetiapine shows no agonistic activity at M1, M3, and M5 muscarinic receptors; instead, it shifts the dose-response curves for acetylcholine (B1216132) to the right, indicating it is an antagonist at these sites. researchgate.netresearchgate.net
Norepinephrine Transporter (NET) : One of the most significant functional properties of N-desalkylquetiapine is its potent inhibition of the human norepinephrine transporter (NET), an action that is approximately 100-fold more potent than that of quetiapine itself. nih.gov This strong NET inhibition, combined with 5-HT1A partial agonism, is a key mechanism thought to underlie the antidepressant activity of quetiapine treatment. nih.govfrontiersin.org
In Vitro Binding Assays for Neurotransmitter Receptors (e.g., Dopamine, Serotonin, Adrenergic, Histamine Receptors).
Enzyme Inhibition or Modulation Profiles
The interaction of N-desalkylquetiapine with metabolic enzymes is crucial for understanding its own clearance and its potential to affect the metabolism of other drugs.
While N-desalkylquetiapine is itself a product of CYP3A4-mediated metabolism of quetiapine and is further metabolized by CYP2D6 and CYP3A4, its own capacity to inhibit these enzymes is limited. nih.govdrugbank.com In vitro studies examining quetiapine and its metabolites have found that they are weak inhibitors of the major cytochrome P450 enzymes. drugsporphyria.netnih.gov The inhibitory effects were observed only at concentrations 5 to 50 times higher than those typically found in patients, suggesting that clinically significant drug interactions due to CYP inhibition by N-desalkylquetiapine are unlikely. drugsporphyria.net
Interactive Table: In Vitro Inhibitory Profile of Quetiapine and its Metabolites on CYP450 Enzymes
| Enzyme | Inhibitory Potential | Clinical Significance | Reference |
|---|---|---|---|
| CYP1A2 | Weak | Unlikely | drugsporphyria.netnih.gov |
| CYP2C9 | Weak | Unlikely | drugsporphyria.netnih.gov |
| CYP2C19 | Weak | Unlikely | drugsporphyria.netnih.gov |
| CYP2D6 | Weak | Unlikely | drugsporphyria.netnih.gov |
| CYP3A4 | Weak | Unlikely | drugsporphyria.netnih.gov |
Interaction with Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Cellular Uptake and Efflux Mechanisms in Model Cell Lines
The ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is governed by its physicochemical properties and its interactions with cellular transport proteins. For the parent compound, quetiapine, in vitro studies investigating its interaction with the P-glycoprotein (P-gp, ABCB1) efflux transporter have yielded conflicting results. unpad.ac.id Some studies suggest quetiapine is a P-gp substrate and inhibitor, while other work using MDCK cells expressing the human MDR1 gene concluded it was not a P-gp substrate. nih.govpharmgkb.orgcapes.gov.br
Specific research detailing the cellular uptake and efflux mechanisms of N-desalkylquetiapine in model cell lines, such as Caco-2, was not identified in the searched literature. Therefore, it remains undetermined whether N-desalkylquetiapine is a substrate or modulator of P-gp or other key cellular transporters. unpad.ac.id
Interaction with Transporters (e.g., P-glycoprotein/ABCB1)
The ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1) is a critical efflux pump at physiological barriers like the blood-brain barrier, controlling the penetration of various xenobiotics into the central nervous system. While direct in vitro studies on the interaction between N-desalkylquetiapine and P-glycoprotein are not extensively detailed in the reviewed literature, research on analogous compounds and the parent drug provides insights.
Studies have investigated the P-gp inhibitory potential of several atypical antipsychotics and their metabolites. One such study assessed the interaction of N-desmethylclozapine, a metabolite structurally similar to N-desalkylquetiapine, with P-gp. Using a rhodamine 123 efflux assay, which measures the inhibitory potency of compounds on P-gp, a specific ranking was determined. nih.gov In this assay, the parent compound, quetiapine, demonstrated greater inhibitory potency on P-gp than N-desmethylclozapine. nih.gov Another investigation also characterized the P-gp affinity of desmethyl clozapine (B1669256) using a radioligand displacement assay and transport inhibition studies across Caco-2 cell monolayers. nih.gov
The inhibitory potential of these compounds on P-glycoprotein is ranked as follows:
| Compound | Inhibitory Potency on P-glycoprotein (Ranked) | Assay Type |
| Quetiapine | 1 | Rhodamine 123 Efflux Assay nih.gov |
| N-desmethylclozapine | 2 | Rhodamine 123 Efflux Assay nih.gov |
| Clozapine | 3 | Rhodamine 123 Efflux Assay nih.gov |
| Olanzapine | 4 | Rhodamine 123 Efflux Assay nih.gov |
| This table is based on data from a study comparing the inhibitory potency of several antipsychotics on P-gp. nih.gov |
These findings suggest that while the N-dealkylated metabolite of a related dibenzazepine (B1670418) drug interacts with P-gp, its inhibitory effect is less pronounced than that of the parent compound, quetiapine. nih.gov The parent drug, quetiapine, has been identified as both a substrate and an inhibitor of P-gp in several in vitro studies, though some conflicting results exist. nih.govpharmgkb.orgdrugbank.comnih.gov One study using MDCK cells expressing the human MDR1 gene concluded that quetiapine was not a P-gp substrate. capes.gov.br The clinical relevance of ABCB1 genetic variants on the serum concentrations of N-desalkylquetiapine was found to be insignificant in one study, suggesting P-gp might not be a primary determinant of its disposition. unpad.ac.id
In Vitro Pharmacological Activity in Cell-Based Assays (e.g., Neuronal Cell Cultures, Primary Cell Lines) to Probe Cellular Pathways
The in vitro pharmacological profile of N-desalkylquetiapine has been extensively studied in various cell-based assays, revealing a distinct mechanism of action that likely contributes to the therapeutic effects observed with quetiapine administration. These assays, using cell lines such as human embryonic kidney (HEK) 293 cells and Chinese hamster ovary (CHO) cells, have elucidated its interactions with key neuronal targets and cellular pathways.
A primary finding is that N-desalkylquetiapine is a potent inhibitor of the norepinephrine transporter (NET). unpad.ac.id In contrast, the parent compound, quetiapine, is largely inactive at NET. unpad.ac.id Furthermore, functional assays demonstrate that N-desalkylquetiapine acts as a partial agonist at the serotonin 5-HT1A receptor. unpad.ac.idacs.org This dual action on NET and 5-HT1A receptors is a pharmacological characteristic shared with some antidepressant medications and is believed to mediate quetiapine's efficacy in mood disorders. unpad.ac.id
Binding affinity studies have quantified the interaction of N-desalkylquetiapine with a range of receptors and transporters, highlighting its multitarget profile.
Table of Binding Affinities (Ki) for N-desalkylquetiapine
| Target | Cell Line | Ki (nM) | Reference |
|---|---|---|---|
| Human Norepinephrine Transporter (hNET) | HEK 293 | Potent Inhibitor | acs.org |
| Human 5-HT1A Receptor | CHO | 45 | acs.org |
| Human Histamine H1 Receptor | HEK 293 | 3.5 | acs.org |
| Human 5-HT2A Receptor | HEK 293 | 58 | acs.org |
| Human 5-HT2B Receptor | HEK 293 | 14 | acs.org |
| Human 5-HT2C Receptor | HEK 293 | 110 | acs.org |
| Human Muscarinic M1 Receptor | CHO | Antagonist | acs.org |
This table summarizes the binding affinities of N-desalkylquetiapine at various human receptors and transporters as determined in different cell-based systems.
Beyond receptor binding, studies in specific cell lines have probed the effects of these compounds on cellular pathways. For instance, investigations in the human neuroblastoma SH-SY5Y cell line and the human monocytic U-937 cell line explored the impact of antipsychotics, including quetiapine, on the expression of hydrogen sulfide (B99878) (H₂S) synthesizing enzymes. capes.gov.br Results showed that quetiapine significantly reduced the expression of cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) in SH-SY5Y neuronal cells. capes.gov.br Other research has pointed to the involvement of the Akt signaling pathway, a crucial network for cell survival and proliferation, in the actions of quetiapine. In vitro studies using organotypic cortical cultures from rats have shown that quetiapine can inhibit the release of inflammatory mediators like nitric oxide (NO) from microglia activated by lipopolysaccharide (LPS), suggesting an immunomodulatory role. drugbank.com
Future Directions in Research on Desulfurylated Quetiapine Analogues
Development of Innovative Synthetic Routes for Novel Sulfur-Modified Structures
The synthesis of quetiapine (B1663577), 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f] nih.govwikipedia.orgthiazepine, and its analogs has traditionally followed established pathways. google.com However, the demand for novel chemical entities with potentially improved pharmacological properties necessitates the development of innovative synthetic strategies. Future research will likely focus on creating analogs where the thioether linkage is replaced or modified, leading to "desulfurylated" or "sulfur-modified" structures.
One promising avenue is the use of metal-catalyzed cross-coupling reactions to form the C-S bond, which could offer greater efficiency and control over the synthesis of diverse dibenzothiazepine cores. researchgate.net For instance, a ruthenium-catalyzed hydrogen borrowing reductive amination method has already been described for the direct functionalization of 11-(piperazin-1-yl)-dibenzo[b,f] nih.govwikipedia.orgthiazepine to produce quetiapine. rsc.org Adapting such metal-catalyzed approaches could facilitate the synthesis of a library of analogs with varied substituents on the dibenzothiazepine nucleus.
Another area of exploration involves the use of novel thionating agents, like Lawesson's reagent, which has broad applications in sulfur-containing heterocyclic synthesis. mdpi.com While traditionally used for converting carbonyls to thiocarbonyls, its application could be expanded to create unique sulfur-containing scaffolds that serve as precursors to new quetiapine analogs. mdpi.com Furthermore, environmentally friendly or "green" synthetic methods, such as microwave-assisted synthesis in non-toxic, biodegradable solvents like glycerol, are being developed for 1,5-benzothiazepines and could be adapted for these novel structures. asianpubs.org
A key challenge in synthesizing these analogs is controlling regioselectivity and preventing unwanted side reactions. The development of robust synthetic protocols that allow for precise modification of the sulfur atom—for example, its replacement with other atoms or functional groups—will be critical for systematically studying structure-activity relationships.
Table 1: Potential Innovative Synthetic Approaches
| Synthetic Approach | Potential Application for Quetiapine Analogs | Key Advantages |
|---|---|---|
| Metal-Catalyzed Cross-Coupling | Efficient formation of the C-S bond in the dibenzothiazepine ring system. | High yield, functional group tolerance, potential for diverse substitutions. |
| Hydrogen Borrowing Reductive Amination | Direct functionalization of the piperazine (B1678402) side chain. | Atom economy, reduced waste. rsc.org |
| Novel Thionating Reagents | Creation of unique sulfur-containing heterocyclic precursors. | Access to novel chemical space. mdpi.com |
Application of Advanced Analytical Techniques for Trace Level Detection and Metabolite Identification
As the complexity of synthetic and biological samples containing quetiapine analogs grows, so does the need for advanced analytical techniques capable of detecting and identifying these compounds at trace levels. High-performance liquid chromatography (HPLC) coupled with UV detection has been a standard method. nih.gov However, the future lies in the coupling of liquid chromatography with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-Tof) systems. turkjps.orglcms.czwaters.com
These HRMS techniques provide exceptional sensitivity and specificity, enabling the detection of minute quantities of metabolites and impurities. lcms.cz The ability to obtain accurate mass measurements allows for the confident determination of elemental compositions for both parent compounds and their metabolites. waters.comwaters.com Techniques like data-independent acquisition (DIA) or MSE (where both low and high energy scans are performed simultaneously) allow for the collection of comprehensive fragmentation data from a single injection, which is invaluable for structural elucidation. lcms.cz
Future applications will also likely involve more sophisticated sample preparation and separation methods. Field-enhanced sample stacking, an online preconcentration technique in capillary electrophoresis, has shown the ability to significantly improve detection limits for quetiapine and its known metabolites, achieving sensitivities in the sub-ng/mL range. researchgate.net The application of such techniques will be crucial for pharmacokinetic studies and for detecting previously unidentified trace-level metabolites in complex biological matrices like plasma and urine. turkjps.orgresearchgate.net Molecular networking, an approach that uses LC-HRMS/MS data to visualize and explore structurally related molecules, has already been used to investigate quetiapine metabolism and has the potential to uncover novel metabolites. nih.gov
Table 2: Advanced Analytical Techniques and Their Applications
| Technique | Application | Key Features |
|---|---|---|
| LC-HRMS (e.g., Q-Tof) | Identification and quantification of trace-level metabolites and impurities. | High mass accuracy, elemental composition determination, high sensitivity. lcms.czwaters.com |
| Data-Independent Acquisition (DIA/MSE) | Comprehensive fragmentation analysis for structural elucidation. | Acquires fragment data for all ions in a sample, not just pre-selected ones. lcms.cz |
| Field-Enhanced Sample Stacking (FESS) | Online preconcentration for enhanced detection limits in capillary electrophoresis. | 400-800 fold sensitivity enhancement compared to traditional methods. researchgate.net |
Comprehensive Characterization of Unidentified Sulfur-Related Metabolites and Degradants
Quetiapine undergoes extensive metabolism, primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. researchgate.netpharmgkb.org Known metabolic pathways include sulfoxidation, N-dealkylation, and hydroxylation. pharmgkb.orgpsu.ac.th The quetiapine sulfoxide (B87167) is a major, though pharmacologically inactive, metabolite. psu.ac.th However, there is evidence that other, less-characterized sulfur-related metabolites and degradants exist.
Recent studies using LC-MS/MS have identified potential quetiapine sulfoxide acid diastereomers in patient samples, which were not commercially available as standards and required detailed fragmentation analysis for their proposed identification. oup.comoup.com These studies highlight that our understanding of quetiapine's metabolic fate is incomplete. Forced degradation studies, which subject the drug to harsh conditions (e.g., acid, base, oxidation), can generate a range of degradation products, some of which may mimic metabolites formed in vivo. One such study identified an unknown degradant with a mass suggesting oxidation of the sulfur atom in conjunction with other structural changes. waters.comwaters.com
Future research must focus on the systematic identification and characterization of these unknown sulfur-related species. This will involve isolating these compounds, often present in minute quantities, and using a combination of HRMS and nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation. In vitro models using human liver microsomes or advanced cell cultures like HepaRG cells can be used to generate and identify these metabolites in a controlled environment. nih.gov Understanding the full spectrum of sulfur-related metabolites is essential for a complete picture of the drug's disposition and for identifying any potentially reactive or toxic species.
Elucidation of the Precise Role of the Sulfur Atom in the Pharmacological Profile and Metabolic Stability of Quetiapine
The sulfur atom in the dibenzothiazepine ring is a key structural feature of quetiapine. google.com It distinguishes quetiapine from its predecessor, clozapine (B1669256), which has a nitrogen atom at the equivalent position. This substitution is believed to reduce the formation of reactive nitrenium ions, potentially contributing to quetiapine's different safety profile. nih.gov However, the precise role of the thioether sulfur in quetiapine's pharmacological activity and metabolic stability is not fully understood.
Future research will need to systematically investigate this role. This can be achieved through comparative studies of quetiapine with its desulfurylated or sulfur-modified analogs synthesized as described in section 7.1. By evaluating the receptor binding profiles, functional activities, and metabolic pathways of these analogs, researchers can directly probe the contribution of the sulfur atom. For example, comparing the binding affinity of quetiapine, quetiapine sulfoxide, and a hypothetical desulfur-quetiapine analog at key receptors (e.g., dopamine (B1211576) D2, serotonin (B10506) 5-HT2A) would provide direct evidence of the sulfur's importance for receptor interaction. drugbank.comnih.gov
Metabolic stability studies comparing these compounds in liver microsomes or hepatocytes would reveal how modifications to the sulfur atom affect the rate and pathways of metabolism. nih.govresearchgate.net For instance, the oxidation of the sulfur to the sulfoxide represents a major metabolic route for quetiapine. pharmgkb.org Investigating analogs where this oxidation is blocked could lead to compounds with altered pharmacokinetic profiles, such as a longer half-life. These studies will be fundamental to designing next-generation antipsychotics with optimized efficacy, safety, and metabolic properties.
Table 3: Compound Names Mentioned
| Compound Name | |
|---|---|
| DE(sulfur) quetiapine | |
| Quetiapine | |
| Quetiapine sulfoxide | |
| 7-hydroxyquetiapine | |
| N-desalkylquetiapine | |
| Quetiapine sulfoxide acid | |
| Clozapine |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying quetiapine and its sulfur-containing metabolites (e.g., quetiapine sulfoxide) in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution accurate mass (HRAM) detection is the gold standard. Key steps include:
- Sample preparation : Plasma or urine extraction using protein precipitation or solid-phase extraction to minimize matrix effects .
- Metabolite identification : Monitor precursor ions (e.g., m/z 414.1482 for quetiapine sulfoxide acid diastereomers) with ±5 ppm mass accuracy. Isotope patterns should confirm sulfur presence .
- Validation : Use Bland-Altman plots and linear regression (e.g., slope = 1.018, intercept = 4.400) to assess inter-method agreement .
Q. What experimental design principles apply to clinical trials evaluating quetiapine’s efficacy in neuropsychiatric disorders?
- Methodology :
- Randomization : Use stratified randomization (e.g., by age or disease severity) to minimize bias, as seen in studies comparing quetiapine with olanzapine or oryzanol .
- Outcome measures : Include validated scales (e.g., Montgomery-Åsberg Depression Rating Scale for sensitivity to treatment effects) .
- Duration : A minimum 12-week treatment period is recommended to observe metabolic or cognitive effects .
Advanced Research Questions
Q. How can discrepancies in quetiapine’s metabolite profiles across analytical platforms be resolved?
- Methodology :
- Multi-platform validation : Compare data from HRAM-MS, nuclear magnetic resonance (NMR), and immunoassays. For example, HRAM-MS can distinguish diastereomers via MS/MS fragmentation patterns, which immunoassays may miss .
- Data normalization : Use internal standards (e.g., deuterated quetiapine) to correct for ionization variability .
- Contradiction analysis : If metabolite concentrations differ between urine and plasma, assess renal clearance rates or protein-binding interactions .
Q. What in vitro models are optimal for studying quetiapine’s anti-inflammatory effects, and how should data be statistically validated?
- Methodology :
- Cell models : Primary microglia treated with β-amyloid (Aβ1–42) to simulate neuroinflammation. Pretreatment with quetiapine (10 µM) for 1 hour before Aβ exposure .
- Assays : Quantify cytokines (e.g., IL-1β, TNFα) via ELISA and validate pathway activation (e.g., NF-κB p65 translocation) using immunofluorescence .
- Statistical rigor : Apply two-way ANOVA to differentiate treatment effects (e.g., p < 0.05 for quetiapine vs. Aβ-only groups). Report effect sizes and power analysis to justify sample sizes .
Q. How can researchers address conflicting results in quetiapine’s impact on metabolic parameters (e.g., glucose/lipid levels) during long-term use?
- Methodology :
- Longitudinal analysis : Use mixed-effects models to track individual variability in glucose/lipid profiles over time, as done in studies combining quetiapine with oryzanol .
- Confounding factors : Adjust for diet, comorbidities, and concomitant medications (e.g., donepezil) via multivariate regression .
- Mechanistic studies : Pair clinical data with in vitro hepatocyte assays to isolate quetiapine’s direct effects on lipid synthesis enzymes .
Methodological Guidelines for Reporting
- Experimental replication : Follow Beilstein Journal guidelines: Provide detailed synthesis protocols for novel compounds (e.g., sulfur-derivatized analogs) in the main text, with additional characterization in supplementary files .
- Data transparency : Use open-access repositories for raw spectral data (e.g., HRAM-MS spectra of metabolites) to enable independent validation .
- Ethical compliance : Obtain informed consent for clinical samples and declare conflicts of interest (e.g., funding sources for quetiapine-analog development) .
Contradictions and Gaps
- Metabolic vs. clinical effects : While quetiapine reduces proinflammatory cytokines in microglia (p < 0.05 for IL-1β) , its combination with oryzanol showed mixed metabolic outcomes in elderly patients . Mechanistic studies are needed to dissect tissue-specific effects.
- Analytical sensitivity : Forensic methods for quetiapine detection in Ukraine achieved high reproducibility , but cross-platform validation with international standards (e.g., USP protocols) is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
